3-(3-Methoxyphenyl)morpholine

Catalog No.
S12559166
CAS No.
M.F
C11H15NO2
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Methoxyphenyl)morpholine

Product Name

3-(3-Methoxyphenyl)morpholine

IUPAC Name

3-(3-methoxyphenyl)morpholine

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-13-10-4-2-3-9(7-10)11-8-14-6-5-12-11/h2-4,7,11-12H,5-6,8H2,1H3

InChI Key

CSSLIURVOZXHCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2COCCN2

3-(3-Methoxyphenyl)morpholine is a chemical compound characterized by the presence of a morpholine ring bonded to a 3-methoxyphenyl group. The morpholine structure consists of a six-membered ring containing both nitrogen and oxygen atoms, making it a heterocyclic amine. The methoxy group (-OCH₃) attached to the phenyl ring enhances the compound's lipophilicity and potentially its biological activity. This compound has garnered attention in medicinal chemistry due to its structural features that may contribute to various pharmacological effects.

, particularly those involving nucleophilic substitutions and electrophilic aromatic substitutions. For instance, it has been studied in kinetics involving thionocarbonates, where it reacts with secondary amines under specific conditions, yielding various products depending on the substituents and reaction conditions used .

Additionally, this compound can participate in the formation of zwitterionic intermediates during reactions, which are crucial in determining the reaction pathways and kinetics . The presence of the methoxy group influences the electron density on the aromatic ring, affecting its reactivity compared to other similar compounds.

3-(3-Methoxyphenyl)morpholine exhibits notable biological activities that have been investigated in pharmacological studies. Its structural similarity to known pharmaceuticals suggests potential applications as an analgesic or anti-inflammatory agent. Studies indicate that morpholine derivatives may act on various biological targets, including receptors involved in pain modulation and inflammation pathways .

The synthesis of 3-(3-Methoxyphenyl)morpholine can be achieved through several methods:

  • Wittig Reaction: This method involves reacting an aldehyde or ketone with a phosphonium ylide to form an alkene, which can then be converted into 3-(3-Methoxyphenyl)morpholine under appropriate conditions .
  • Horner-Emmons Reaction: Similar to the Wittig reaction, this method utilizes phosphonate esters and aldehydes to yield alkenes that can be further transformed into morpholine derivatives .
  • Direct Alkylation: Morpholine can be directly alkylated using appropriate alkyl halides or sulfonates, followed by introduction of the methoxyphenyl group through electrophilic substitution reactions.

These methods emphasize the versatility and efficiency of synthetic routes available for producing this compound.

3-(3-Methoxyphenyl)morpholine finds applications primarily in medicinal chemistry and organic synthesis. Its potential as a pharmacologically active agent makes it a candidate for drug development targeting pain relief and anti-inflammatory responses. Additionally, its unique structure allows it to serve as an intermediate in synthesizing more complex organic molecules used in pharmaceuticals .

Interaction studies focusing on 3-(3-Methoxyphenyl)morpholine reveal insights into its binding affinities with various biological targets. Preliminary data suggest it may interact with receptors involved in neurotransmission and pain signaling pathways. These interactions are crucial for understanding its pharmacodynamics and therapeutic efficacy . Further research is needed to elucidate the specific mechanisms of action and potential side effects.

Several compounds share structural similarities with 3-(3-Methoxyphenyl)morpholine, including:

  • Morpholine: A simpler structure without substituents on the aromatic ring; used widely in organic synthesis.
  • 4-Methoxymorpholine: Similar in structure but with a methoxy group at the para position; differences in reactivity and biological activity may arise from this positional change.
  • N,N-Dimethylmorpholine: Lacks the methoxy substituent but retains the morpholine core; often used as a solvent or reagent in organic reactions.
Compound NameStructure CharacteristicsUnique Features
3-(3-Methoxyphenyl)morpholineMorpholine ring + 3-methoxyphenyl groupPotential analgesic properties
MorpholineSimple heterocyclic amineCommonly used as a solvent
4-MethoxymorpholineMorpholine with methoxy at para positionDifferent reactivity profile
N,N-DimethylmorpholineMorpholine without substituentsUsed primarily as a reagent

The unique combination of the methoxy group at the meta position relative to the morpholine nitrogen distinguishes 3-(3-Methoxyphenyl)morpholine from other similar compounds, potentially enhancing its biological activity and applications in medicinal chemistry.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

193.110278721 g/mol

Monoisotopic Mass

193.110278721 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-09

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